molecular formula C21H20FN3OS B2824166 (4-((3-Fluoro-4-methylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone CAS No. 1226442-73-4

(4-((3-Fluoro-4-methylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

Cat. No. B2824166
CAS RN: 1226442-73-4
M. Wt: 381.47
InChI Key: XPTOUTPZPQWTBU-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as 4-aminoquinolines . These are organic compounds containing an amino group attached to the 4-position of a quinoline ring system . The compound is offered by Benchchem for CAS No. 1226442-73-4.


Synthesis Analysis

The synthesis of quinoline derivatives, such as the compound , often involves the reaction of anilines using malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives . The synthesis of related compounds has been achieved via aromatic nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of this compound is based on a quinoline ring system, which is a nitrogen-containing bicyclic compound . The compound also contains a fluoro and a methyl group attached to the phenyl ring, and a thiomorpholino group attached to the methanone.


Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known to undergo various chemical reactions. For instance, they can participate in aromatic nucleophilic substitution reactions . They can also undergo reactions leading to the formation of fused ring systems .

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have been extensively explored for their anticancer properties. For instance, certain 2-anilino-3-aroylquinolines exhibit significant cytotoxic activity against various human cancer cell lines, including lung and prostate cancer, by inhibiting tubulin polymerization and inducing apoptosis (Srikanth et al., 2016). Another study highlighted the potent anticancer activities of 4-aminoquinoline derivatives on human breast tumor cell lines, suggesting these compounds as potential prototypes for new anticancer agents (Zhang et al., 2007).

Fluorescence Sensing

Quinoline derivatives are also valuable in fluorescence sensing applications. For example, a Schiff-base molecule derived from quinoline showed ratiometric fluorescence sensing capabilities for pH, indicating its potential for biochemical and medical applications (Halder et al., 2018).

Antibacterial Activity

In the context of antibacterial research, fluoroquinolones, a class of quinoline derivatives, have demonstrated potent activities against both Gram-positive and Gram-negative bacteria. A study focused on novel N-1 substituted quinolones revealed a compound with exceptionally potent activity against clinical isolates of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Kuramoto et al., 2003).

Enzyme Inhibition

Quinoline derivatives have shown potential as enzyme inhibitors, relevant for treating diseases like Alzheimer's. For instance, tacrine-huperzine A hybrids based on quinoline have been identified as highly potent acetylcholinesterase inhibitors, suggesting their utility in Alzheimer's disease treatment (Camps et al., 2000).

Future Directions

Quinoline derivatives, including this compound, continue to be a focus of research due to their wide range of biological activities . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

[4-(3-fluoro-4-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c1-14-6-7-15(12-17(14)22)23-19-13-20(21(26)25-8-10-27-11-9-25)24-18-5-3-2-4-16(18)19/h2-7,12-13H,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTOUTPZPQWTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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